molecular formula C15H23BrN2O3 B5116083 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol

2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol

Cat. No. B5116083
M. Wt: 359.26 g/mol
InChI Key: HCEXAFAZMHVVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol, also known as BDPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to have a wide range of pharmacological activities.

Mechanism of Action

2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol acts as an agonist for certain GPCRs, which are involved in a wide range of physiological processes. When 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol binds to these receptors, it activates downstream signaling pathways, leading to various physiological effects. The exact mechanism of action of 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol is still being studied, but it is believed to involve the activation of G proteins and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol has been found to have a wide range of biochemical and physiological effects, depending on the specific GPCRs that it activates. These effects include changes in intracellular calcium levels, modulation of neurotransmitter release, and regulation of various physiological processes such as blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol in lab experiments is its high selectivity for certain GPCRs, which allows for more precise and targeted studies. However, one limitation is that its effects may be influenced by other factors in the experimental system, such as the presence of other compounds or changes in the cellular environment.

Future Directions

There are several possible future directions for research on 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol. One area of interest is the development of more selective 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol analogs, which could be used to study the function of specific GPCRs in greater detail. Another area of interest is the use of 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol in drug discovery, where it could be used to identify potential drug targets or to screen for compounds with specific pharmacological activities. Finally, there is also potential for the use of 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol in the development of new therapies for various diseases, such as neurological disorders or cardiovascular disease.
Conclusion:
In conclusion, 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol is a promising compound with potential applications in various areas of scientific research. Its selective activation of certain GPCRs makes it a valuable tool for studying their function, and its wide range of biochemical and physiological effects make it a valuable compound for drug discovery and therapeutic development. Further research is needed to fully understand the mechanism of action of 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol and to explore its potential applications in these areas.

Synthesis Methods

The synthesis of 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol involves the reaction of 2-bromo-4,5-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by reduction with sodium borohydride. This method has been reported to yield high purity 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol with good yields.

Scientific Research Applications

2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol has been found to have potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where it has been studied for its potential as a tool for studying the function of G protein-coupled receptors (GPCRs). 2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol has been found to selectively activate certain GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

2-[4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O3/c1-20-14-9-12(13(16)10-15(14)21-2)11-18-5-3-17(4-6-18)7-8-19/h9-10,19H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEXAFAZMHVVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CCO)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.